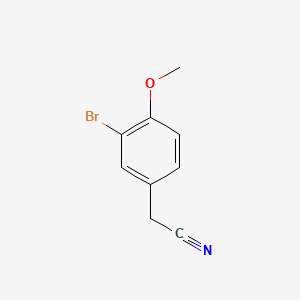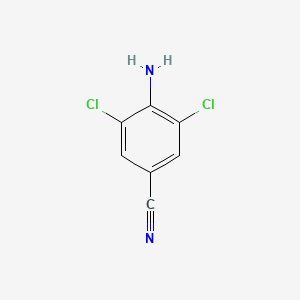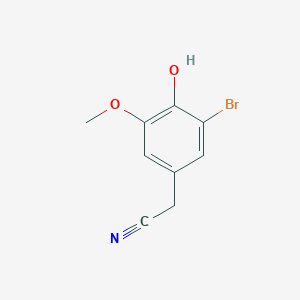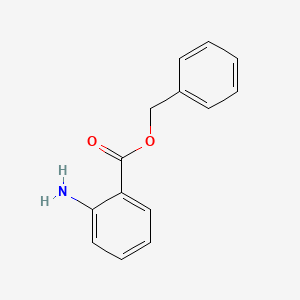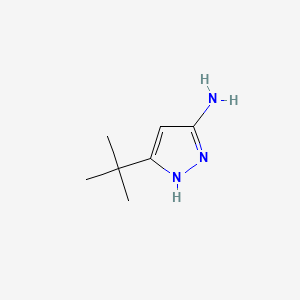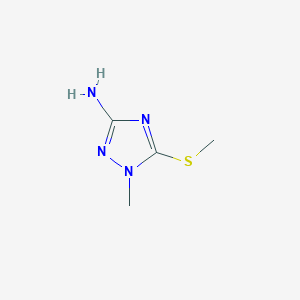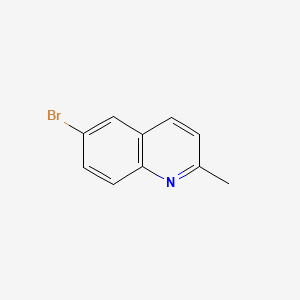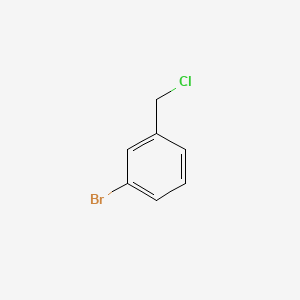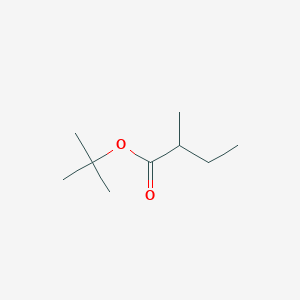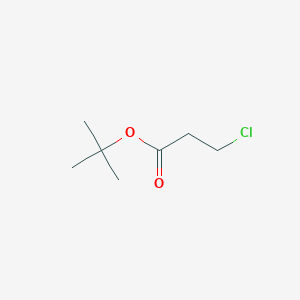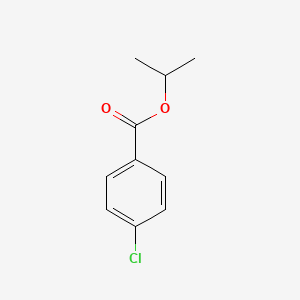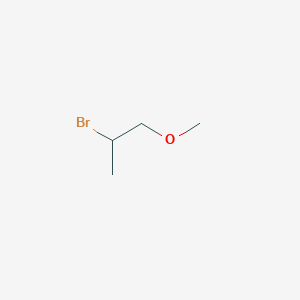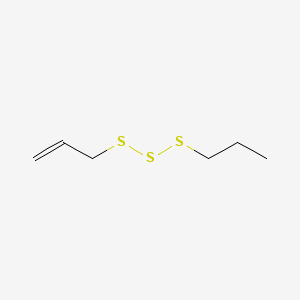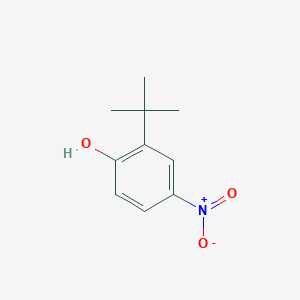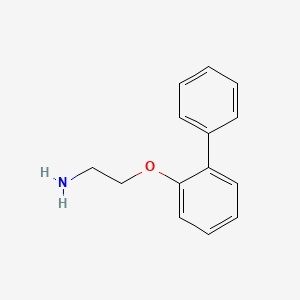
2-(Biphenyl-2-yloxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Biphenyl-2-yloxy)ethanamine involves multiple steps, including Knoevenagel-Doebner condensation, amination, and reduction reactions. For example, the synthesis of 2-(thiophen-2-yl)ethanamine, an analogous compound, demonstrates the complex synthetic routes employed to obtain these chemicals. This synthesis involves condensation of thiophen-2-carbaldehyde with malonic acid, followed by amination and reduction processes, highlighting the intricate methodologies used in synthesizing biphenyl-ether-amines (Wei Yun-yang, 2007).
Molecular Structure Analysis
Crystallographic analysis plays a crucial role in the identification and characterization of the molecular structures of biphenyl-ether-amines. Studies such as the identification of by-products in Ullman's reaction toward biphenyls reveal the importance of crystallographic techniques in understanding the molecular arrangement and interactions within these compounds, providing insights into their chemical behavior and potential applications (Verónica E. Manzano, R. Baggio, & F. D. Cukiernik, 2015).
Chemical Reactions and Properties
The chemical reactivity of 2-(Biphenyl-2-yloxy)ethanamine derivatives is influenced by their structural elements, such as the ether and amine functionalities. These groups play a significant role in the compound's reactions, including etherification, condensation, and hydrazinolysis. Such reactions are pivotal in synthesizing key intermediates for pharmaceutical applications, demonstrating the compound's versatility in chemical synthesis (Xiaoxia Luo, Guohua Chen, Huibin Zhang, & Wen-long Huang, 2008).
Physical Properties Analysis
The physical properties of 2-(Biphenyl-2-yloxy)ethanamine and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various domains. The identification and characterization of unexpected by-products in chemical reactions, for instance, rely heavily on understanding these physical properties, as seen in studies involving the Ullmann reaction (Verónica E. Manzano, R. Baggio, & F. D. Cukiernik, 2015).
Chemical Properties Analysis
The chemical properties of 2-(Biphenyl-2-yloxy)ethanamine derivatives, including their reactivity, stability, and interaction with other chemical entities, are foundational to their utility in creating novel materials and compounds. The synthesis routes and reactions they undergo, such as those involved in creating Silodosin's key intermediate, underscore their chemical versatility and potential for innovation in various chemical sectors (Xiaoxia Luo, Guohua Chen, Huibin Zhang, & Wen-long Huang, 2008).
Applications De Recherche Scientifique
1. Organic Chemistry and Medicinal Applications
- Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Methods : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- Results : Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
2. Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety
- Application : The synthesized Schiff bases act as novel pancreatic lipase inhibitors .
- Methods : UV–Visible and FTIR spectroscopy were used to monitor the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . Structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results : The synthesized compounds revealed promising activity as compared to the Orlistat reference . They also showed good antioxidant activity by the DPPH method .
3. Asymmetric Synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine
- Application : The compound is used in the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine .
- Methods : The synthesis involves the use of a rationally engineered (S)-selective transaminase from Vibrio fluvialis. The transaminase was modified to catalyze 2-acetylbiphenyl (ketone 1) to the corresponding amine (amine 2), using isopropylamine .
- Results : The rationally designed variant showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine (enantiomeric excess (ee) value of >99%) .
4. Scalable Synthesis and Reactions of Biphenyl Derivatives
- Application : Biphenyl derivatives are used in the scalable synthesis and reactions of various organic compounds .
- Methods : The synthesis involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- Results : The synthesized compounds have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs .
5. Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis
- Application : The compound is used in the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine .
- Methods : The synthesis involves the use of a rationally engineered (S)-selective transaminase from Vibrio fluvialis. The transaminase was modified to catalyze 2-acetylbiphenyl (ketone 1) to the corresponding amine (amine 2), using isopropylamine .
- Results : The rationally designed variant showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine (enantiomeric excess (ee) value of >99%) .
6. Friedel–Crafts Alkylation Reaction
- Application : Biphenyl derivatives are used in the Friedel–Crafts alkylation reaction .
- Methods : The synthesis involves the reaction of biphenyls with tert-butyl chloride in the presence of catalytic amounts of anhydrous ferric chloride (FeCl3) .
- Results : The reaction results in the formation of 4,4’-di-tert-butylbiphenyl .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-phenylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCHQRPPCLSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-2-yloxy)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

